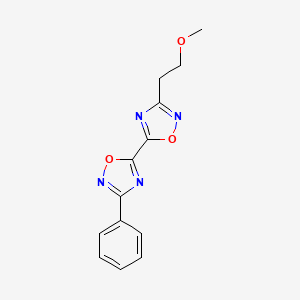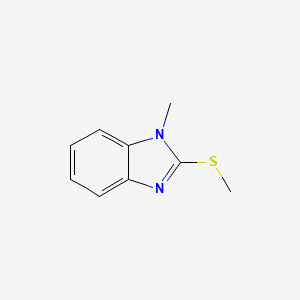
N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide: is a chemical compound that belongs to the class of quinazolinone derivatives. This compound is characterized by its unique structure, which includes a cyclopentyl group, a quinazolinone moiety, and an acetamide group. Quinazolinone derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route involves the reaction of cyclopentanone with anthranilic acid to form the quinazolinone core. This intermediate is then reacted with chloroacetyl chloride to introduce the acetamide group. The final product is obtained after purification and characterization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Techniques such as recrystallization, chromatography, and spectroscopic analysis are employed to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions: N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the quinazolinone moiety to its corresponding dihydroquinazoline form.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various quinazoline and dihydroquinazoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as an enzyme inhibitor and has been studied for its interactions with biological macromolecules.
Medicine: Quinazolinone derivatives, including this compound, have been investigated for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets. The quinazolinone moiety is known to bind to enzymes and receptors, modulating their activity. This binding can inhibit the function of enzymes involved in disease pathways, leading to therapeutic effects. The cyclopentyl and acetamide groups contribute to the compound’s overall binding affinity and specificity .
Comparison with Similar Compounds
- N-cyclopentyl-4-{[2,4-dioxo-1-(2-oxo-2-phenylethyl)-1,2,3,4-tetrahydroquinazolin-3-yl]methyl}benzamide
- N-cyclopentyl-2-[3-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]acetamide
Comparison: Compared to similar compounds, N-cyclopentyl-2-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl)acetamide is unique due to its specific substitution pattern and the presence of the cyclopentyl group. This structural uniqueness contributes to its distinct biological activity and potential therapeutic applications .
Properties
IUPAC Name |
N-cyclopentyl-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-13(16-10-5-1-2-6-10)9-18-14(20)11-7-3-4-8-12(11)17-15(18)21/h3-4,7-8,10H,1-2,5-6,9H2,(H,16,19)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIAWMJVYKPCUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-N-benzyl-3-[4-(2-chlorophenoxy)-3-nitrophenyl]-2-cyanoprop-2-enamide](/img/structure/B2633041.png)



![3-(3-cyanophenyl)-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea](/img/structure/B2633051.png)
![N-(benzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-5-nitrofuran-2-carboxamide hydrochloride](/img/structure/B2633052.png)

![5,7-Dimethyl-[1,3]thiazolo[4,5-b]pyridin-2-amine](/img/structure/B2633054.png)
![methyl 6-methyl-4-{3-[3-methyl-4-(prop-2-en-1-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2633056.png)
![8-[(2-Methylpropan-2-yl)oxycarbonylamino]spiro[3.5]nonane-8-carboxylic acid](/img/structure/B2633057.png)

![N-[1-(prop-2-enoyl)piperidin-3-yl]-4-(trifluoromethyl)benzamide](/img/structure/B2633059.png)
![2-[(4-Chlorobenzyl)sulfanyl]-4-(2-chlorophenoxy)-5-pyrimidinyl methyl ether](/img/structure/B2633060.png)

